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Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the

production of autoantibodies and the formation of immune complexes, leading to widespread

inflammation and multi-organ damage. Key signaling pathways, particularly those involving

type I interferons (IFNs), interleukin-12 (IL-12), and IL-23, are known to be central to the

pathogenesis of SLE. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is

a critical mediator of these cytokine signaling pathways. Consequently, selective inhibition of

Tyk2 has emerged as a promising therapeutic strategy for SLE. This document provides

detailed application notes and protocols for the use of selective Tyk2 inhibitors, using

Deucravacitinib (BMS-986165) as a representative molecule, in SLE research.

Mechanism of Action
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyk2.[1] Unlike other JAK

inhibitors that bind to the active kinase (JH1) domain, deucravacitinib binds to the regulatory

pseudokinase (JH2) domain of Tyk2.[1][2] This unique mechanism stabilizes an inhibitory

conformation of the enzyme, preventing its activation and subsequent downstream signaling.

By selectively targeting Tyk2, deucravacitinib effectively blocks the signaling of pathogenic

cytokines such as type I IFNs, IL-12, and IL-23, which are crucial drivers of autoimmune
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responses in SLE.[3] This targeted approach offers the potential for a favorable safety profile

compared to broader JAK inhibitors.

Data Presentation
In Vitro Potency and Selectivity of Deucravacitinib (BMS-
986165)

Parameter Value Assay System Reference

Binding Affinity (Ki) 0.02 nM
Recombinant Tyk2

Pseudokinase Domain
[3]

IC50 (IL-12 signaling) 2-14 nM
Cellular Signaling

Assay
[3]

IC50 (IL-23 signaling) 2-14 nM
Cellular Signaling

Assay
[3]

IC50 (Type I IFN

signaling)
2-14 nM

Cellular Signaling

Assay
[3]

Selectivity vs. JAK1/3 ~200-fold IL-2-stimulated T cells [3]

Selectivity vs. JAK2 >3,000-fold
EPO-induced TF-1

cells
[3]

Phase 2 Clinical Trial Efficacy of Deucravacitinib in SLE
Patients (48 Weeks)
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Endpoint Placebo
Deucravacit
inib 3 mg
BID

Deucravacit
inib 6 mg
BID

Deucravacit
inib 12 mg
QD

Reference

SRI-4

Response

Rate

34.4%

58.2%

(p=0.0006 vs

placebo)

49.5%

(p=0.021 vs

placebo)

44.9%

(p=0.078 vs

placebo)

[2]

BICLA

Response

Rate

Meaningfully

Improved

Meaningfully

Improved

Meaningfully

Improved

Meaningfully

Improved
[2]

LLDAS

Attainment

Meaningfully

Improved

Meaningfully

Improved

Meaningfully

Improved

Meaningfully

Improved
[2]

CLASI-50

Response

Meaningfully

Improved

Meaningfully

Improved

Meaningfully

Improved

Meaningfully

Improved
[2]

Change in

Active Joint

Count

Meaningfully

Improved

Meaningfully

Improved

Meaningfully

Improved

Meaningfully

Improved
[2]

SRI-4: SLE Responder Index-4; BICLA: British Isles Lupus Assessment Group-based

Composite Lupus Assessment; LLDAS: Lupus Low Disease Activity State; CLASI-50:

Cutaneous Lupus Erythematosus Disease Area and Severity Index 50% improvement.
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Tyk2 Signaling Pathway in SLE Pathogenesis
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Caption: Allosteric inhibition of Tyk2 blocks downstream signaling of key cytokines in SLE.
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Experimental Workflow: Tyk2 Inhibitor in NZB/W F1 Lupus Mouse Model

Start: NZB/W F1 Mice
(22-24 weeks old)

Randomize into Groups:
- Vehicle Control

- Tyk2 Inhibitor (e.g., 3, 10, 30 mg/kg)

Daily Oral Gavage
(16 weeks)

Weekly Monitoring:
- Body Weight

- Proteinuria (Urine Dipstick)

Bi-weekly Blood Collection
(Retro-orbital)

Endpoint Analysis (Week 40)

Serum Analysis:
- Anti-dsDNA IgG ELISA

- Cytokine Profiling

Kidney Analysis:
- Histopathology (H&E, PAS)

- Immune Complex Deposition (IHC)
- Gene Expression (qRT-PCR)

Data Analysis and
Statistical Evaluation

Click to download full resolution via product page

Caption: Workflow for evaluating a Tyk2 inhibitor in a lupus mouse model.

Experimental Protocols
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In Vitro Protocol: Inhibition of IL-12-Induced STAT4
Phosphorylation in Human PBMCs
Objective: To determine the potency of a Tyk2 inhibitor in blocking IL-12-mediated signaling in

primary human immune cells.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium with 10% FBS

Tyk2 inhibitor (e.g., Deucravacitinib) dissolved in DMSO

Recombinant Human IL-12

Fixation Buffer (e.g., 1.5% paraformaldehyde)

Permeabilization Buffer (e.g., ice-cold 100% methanol)

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT4 (pY693)

FACS buffer (PBS with 2% FBS)

96-well U-bottom plate

Flow cytometer

Procedure:

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density

gradient centrifugation. Wash and resuspend cells in RPMI-1640 at 1 x 10^6 cells/mL.

Inhibitor Pre-incubation: Add serially diluted Tyk2 inhibitor to the cell suspension in a 96-well

plate. Include a vehicle control (DMSO only). The final DMSO concentration should not

exceed 0.5%. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
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Cytokine Stimulation: Add recombinant human IL-12 to a final concentration of 10-50 ng/mL.

Include an unstimulated control. Incubate for 15-30 minutes at 37°C.

Fixation: Stop the stimulation by adding fixation buffer and incubate for 10 minutes at room

temperature.

Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in

ice-cold methanol. Incubate for 15 minutes on ice.

Staining: Wash the cells with FACS buffer and stain with the antibody cocktail (anti-CD3,

anti-CD4, anti-pSTAT4) for 60 minutes at room temperature in the dark.

Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow

cytometer.

Data Analysis: Gate on CD3+CD4+ T cells and quantify the median fluorescence intensity

(MFI) of pSTAT4. Calculate the percent inhibition for each inhibitor concentration relative to

the IL-12 stimulated control and determine the IC50 value.

In Vivo Protocol: Efficacy of a Tyk2 Inhibitor in the
NZB/W F1 Mouse Model of Lupus Nephritis
Objective: To evaluate the therapeutic efficacy of a Tyk2 inhibitor in a spontaneous mouse

model of SLE.

Materials:

Female NZB/W F1 mice (e.g., from The Jackson Laboratory)

Tyk2 inhibitor formulated for oral administration

Vehicle control (e.g., 0.5% methylcellulose)

Gavage needles

Urine dipsticks for proteinuria measurement

ELISA kit for mouse anti-dsDNA IgG antibodies
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Reagents for kidney histology (formalin, paraffin, H&E, and PAS stains)

Procedure:

Animal Model and Dosing: Begin treatment when female NZB/W F1 mice are 22-24 weeks of

age, as they start to develop signs of lupus-like disease. Randomize mice into treatment

groups (e.g., vehicle, Tyk2 inhibitor at 3, 10, and 30 mg/kg). Administer the compound or

vehicle once daily via oral gavage for 16 weeks.[3]

Disease Monitoring:

Proteinuria: Monitor weekly by collecting urine and measuring protein levels using

dipsticks. Score proteinuria on a scale of 0 to 4+ (0: none, 1+: 30 mg/dL, 2+: 100 mg/dL,

3+: 300 mg/dL, 4+: >2000 mg/dL).

Body Weight: Record body weights weekly.

Serum Analysis:

Collect blood via retro-orbital or submandibular bleeding every 2-4 weeks.

At the end of the study, collect terminal blood via cardiac puncture.

Isolate serum and measure anti-dsDNA IgG antibody titers using a commercially available

ELISA kit according to the manufacturer's protocol.[4]

Endpoint Histopathology:

At the end of the 16-week treatment period, euthanize the mice and perfuse with PBS.

Harvest kidneys and fix one-half in 10% neutral buffered formalin for paraffin embedding.

Prepare 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) and Periodic acid-

Schiff (PAS) to assess glomerulonephritis, immune cell infiltration, and tubular damage.

Score nephritis based on a semi-quantitative scoring system for glomerular, interstitial,

and vascular lesions.
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Data Analysis: Compare treatment groups to the vehicle control using appropriate statistical

tests (e.g., ANOVA, Kruskal-Wallis test) for all measured parameters, including proteinuria

scores, anti-dsDNA titers, and histopathology scores.

Conclusion
Selective Tyk2 inhibitors represent a targeted therapeutic approach for SLE by inhibiting key

cytokine pathways involved in its pathogenesis. The protocols and data presented here provide

a framework for researchers to investigate the preclinical efficacy and mechanism of action of

these compounds. The use of both in vitro cellular assays and in vivo disease models is crucial

for a comprehensive evaluation of Tyk2 inhibitors in the context of systemic lupus

erythematosus research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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